molecular formula C18H18O3 B11957835 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL CAS No. 101789-81-5

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL

Cat. No.: B11957835
CAS No.: 101789-81-5
M. Wt: 282.3 g/mol
InChI Key: DTIKVCDPRYGIFI-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is a tertiary alcohol featuring two 4-methoxyphenyl groups attached to a propargyl alcohol backbone (C≡C-CH(OH)-). For example, bis(4-methoxyphenyl)-substituted cyclobutanes () and vinyl derivatives () highlight the influence of substituent positioning and functional groups on stability and fragmentation patterns .

Properties

CAS No.

101789-81-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3

InChI Key

DTIKVCDPRYGIFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .

Comparison with Similar Compounds

Cyclobutane Derivatives with Bis(4-methoxyphenyl) Groups

Example Compounds :

  • (1a,2b,3b,4a)-1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6d)
  • (1a,2a,3b,4b)-1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6e)

Key Findings :

  • Molecular Weight : Both compounds share a molecular ion (M⁺·) at m/z 296, confirming identical molecular formulas (C₁₈H₂₀O₂). Differences in stereochemistry (e.g., axial vs. equatorial methyl groups) significantly alter fragmentation pathways. For instance, 6d shows prominent fragments at m/z 175 ([M-CH₃-C₇H₈O]⁺) and 121 ([M-C₁₂H₁₅O]⁺), whereas 6e exhibits a dominant fragment at m/z 148 ([M-C₁₀H₁₂O]⁺) .
  • Stability : The relative abundance of M⁺· varies (1.2% for 6d vs. 0.5% for 6e), indicating that substituent positioning affects thermal stability during mass spectrometry .

Comparison with Target Compound :
Unlike the rigid cyclobutane core, 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL’s flexible alkyne-alcohol structure may enhance reactivity in nucleophilic additions or cycloadditions.

Diaryl Disulfides and Benzamide Derivatives

Example Compounds :

  • 1,2-Bis(4-methoxyphenyl)disulfide (Compound 5, )
  • 4-Chloro-N-(4-chlorophenyl)benzamide (Compound 2, )

Key Findings :

  • Functional Groups: The disulfide (S–S) and benzamide (CONH–) groups confer distinct biochemical properties.
  • Synthesis : Disulfides are often commercially sourced (e.g., Sigma-Aldrich), whereas benzamides require multi-step synthesis .

Comparison with Target Compound :
The propargyl alcohol group in this compound may offer orthogonal reactivity compared to disulfides, enabling applications in metal-catalyzed coupling reactions.

Vinyl and Ethyne-Linked Derivatives

Example Compound :

  • (E)-2-(1,2-Bis(4-methoxyphenyl)vinyl)-1-methyl-1H-indole-3-carbaldehyde (3g, )

Key Findings :

  • Synthesis : Formed via a Stille coupling reaction between 1,2-bis(4-methoxyphenyl)ethyne and an indole precursor, yielding a 94:6 E/Z isomer ratio .
  • Applications : Such conjugated systems are relevant in optoelectronics due to extended π-systems.

Comparison with Target Compound :
The alkyne group in this compound could similarly participate in cross-coupling reactions but lacks the extended conjugation seen in 3g.

Carbamate and Diamine Derivatives

Example Compounds :

  • 1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate ()
  • (S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine ()

Key Findings :

  • Functional Groups : The carbamate (–OCONH–) and diamine (–NH₂) groups influence solubility and biological activity. For example, diamines may serve as chiral ligands in asymmetric catalysis .
  • Molecular Weight : The diamine derivative (C₁₉H₂₆N₂O₂) has a molecular weight of 314.42 g/mol, heavier than the target compound due to additional methyl and amine groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₁₈H₁₈O₃ 282.34 (calculated) Alkyne, Alcohol Synthetic intermediate, Click chemistry Inferred
1,2-Bis(4-methoxyphenyl)disulfide C₁₄H₁₄O₂S₂ 278.39 Disulfide Biochemical stabilizers
(1a,2b,3b,4a)-Cyclobutane derivative C₁₈H₂₀O₂ 296.35 Cyclobutane, Methoxy Stability studies
(E)-Vinyl-indole derivative (3g) C₃₃H₂₇NO₃ 485.58 Vinyl, Aldehyde Optoelectronic materials
(S)-Diamine derivative C₁₉H₂₆N₂O₂ 314.42 Diamine, Methoxy Chiral catalysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Sonogashira coupling, to introduce the alkyne moiety. Starting materials like 4-methoxyphenyl Grignard reagents or aryl halides may react with propargyl alcohol derivatives under palladium catalysis. Key parameters include inert atmosphere (N₂/Ar), temperature control (60–100°C), and solvent selection (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Similar protocols for bis(4-methoxyphenyl) compounds are described in Stille coupling and substitution reactions .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methoxy (-OCH₃), alkyne (C≡CH), and hydroxyl (-OH) groups. IR spectroscopy confirms the presence of O-H (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline samples, X-ray crystallography (as in ) provides unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound when scaling up synthesis?

  • Methodological Answer : Scale-up challenges include maintaining reaction efficiency and minimizing side products. Strategies:

  • Catalyst optimization : Increase Pd(PPh₃)₄ loading (0.5–2 mol%) to offset slower kinetics.
  • Solvent selection : Use high-boiling solvents (e.g., toluene) for reflux conditions.
  • Workup refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for bulk purification. highlights reflux and filtration for similar compounds .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict thermal stability. Molecular dynamics simulations model solvent interactions (e.g., hydrolysis susceptibility of the alkyne). Docking studies (if bioactive) assess interactions with biological targets. These methods guide experimental design, such as selecting inert solvents or stabilizing labile groups .

Q. What analytical approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : For ambiguous NMR signals:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns proton-carbon correlations.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., hydroxyl proton exchange).
  • X-ray diffraction : Resolves structural ambiguities, as demonstrated in for a related compound .

Q. How do steric/electronic effects of 4-methoxyphenyl groups influence reactivity in derivatization?

  • Methodological Answer : The electron-donating methoxy group activates the aryl ring for electrophilic substitution but introduces steric hindrance. For example, the para-methoxy group directs reactions to the meta position, while steric bulk may slow alkyne functionalization (e.g., Huisgen cycloaddition). Comparative studies with non-methoxy analogs (e.g., ’s disulfide derivatives) reveal these effects .

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